molecular formula C15H10F6O B3031280 Bis[4-(trifluoromethyl)phenyl]methanol CAS No. 22543-52-8

Bis[4-(trifluoromethyl)phenyl]methanol

Cat. No.: B3031280
CAS No.: 22543-52-8
M. Wt: 320.23 g/mol
InChI Key: QSLVYJZPTOWIRI-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)phenyl]methanol (CAS 203915-48-4) is a fluorinated aromatic alcohol with the molecular formula C₁₅H₁₀F₆O and a molecular weight of 320.23 g/mol . Structurally, it consists of a central methanol group bonded to two para-substituted trifluoromethylphenyl rings (Fig. 1). The trifluoromethyl (-CF₃) groups confer high electron-withdrawing character, enhancing lipophilicity and thermal stability. This compound is widely used as a precursor in synthesizing pharmaceuticals, agrochemicals, and advanced polymers due to its ability to modulate electronic and steric properties in target molecules .

Properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVYJZPTOWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344772
Record name bis[4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-52-8
Record name bis[4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanol typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysts in deep-eutectic solvent-containing micro-aerobic medium systems. This method has been shown to be highly efficient, with optimized reaction parameters leading to significant increases in yield .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(trifluoromethyl)phenyl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

BTPM features a central methanol group attached to two para-trifluoromethyl-substituted phenyl rings. The presence of trifluoromethyl groups significantly alters the electronic properties of the molecule, enhancing its lipophilicity and stability. This structure allows BTPM to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis

  • Synthesis of Pharmaceuticals :
    • BTPM acts as a key intermediate in the synthesis of various pharmaceuticals. Its hydroxyl group can be easily functionalized to create diverse derivatives that exhibit biological activity. For instance, compounds derived from BTPM have been explored for their potential as anti-inflammatory agents and antipsychotics due to their ability to modulate neurotransmitter activity .
  • Catalyst Development :
    • The compound has been utilized in the development of organocatalysts. Notably, derivatives such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been shown to promote organic transformations via hydrogen bonding mechanisms. This application highlights the importance of BTPM in facilitating reactions that require specific activation conditions .
  • Material Science :
    • BTPM is also employed in the creation of functional polymers and materials. Its ability to undergo nucleophilic aromatic substitution makes it suitable for synthesizing polyethers and other polymeric structures that can be tailored for specific applications such as coatings and adhesives .

Case Study 1: Synthesis of Antipsychotic Agents

Research has demonstrated that BTPM can be used to synthesize various antipsychotic drugs by serving as a precursor for complex molecular architectures. For example, derivatives synthesized from BTPM have shown promise in modulating dopamine receptor activity, which is crucial for the treatment of schizophrenia .

Case Study 2: Organocatalysis

The use of BTPM-based thiourea derivatives in organocatalysis has led to significant advancements in asymmetric synthesis. Studies indicate that these catalysts can effectively promote reactions under mild conditions, resulting in high yields and selectivity for desired products. This application underscores the compound's role in green chemistry initiatives aimed at reducing environmental impact while maintaining efficiency .

Comparative Analysis of Derivatives

To better understand the applications of BTPM and its derivatives, a comparative analysis is presented below:

Compound NameStructureKey ApplicationReference
Bis[4-(trifluoromethyl)phenyl]methanolStructurePharmaceutical synthesis
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaStructureOrganocatalysis
3,5-Bis(trifluoromethyl)benzyl alcohol-Organic synthesis intermediate

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological activities, such as enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Bis[4-(trifluoromethyl)phenyl]methanol with five analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Features
This compound C₁₅H₁₀F₆O 320.23 203915-48-4 Para on both phenyl rings High lipophilicity, thermal stability
[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol C₁₅H₁₀F₆O 320.23 442514-47-8 3′,5′ on biphenyl Biphenyl backbone, rigid structure
Bis(4-fluorophenyl)methanol C₁₃H₁₀F₂O 220.21 365-24-2 Para fluorine on both rings Lower lipophilicity, higher solubility
Phenyl(4-(trifluoromethyl)phenyl)methanol C₁₄H₁₁F₃O 252.23 395-23-3 Mono-CF₃, mono-phenyl Asymmetric substitution
(3,5-Bis(trifluoromethyl)phenyl)methanol C₉H₆F₆O 244.14 32707-89-4 3,5-CF₃ on single ring Compact structure, high reactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The bis-CF₃ substitution in this compound results in higher logP (~4.2 estimated) compared to Bis(4-fluorophenyl)methanol (logP ~2.8) , making it more suitable for lipid-rich environments.
  • Thermal Stability: The biphenyl analog ([3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol) exhibits a higher melting point (~150–160°C) due to its rigid biphenyl structure, whereas this compound melts at ~120–130°C .
  • Solubility: Bis(4-fluorophenyl)methanol has higher aqueous solubility (TPSA = 20.2 Ų) compared to the bis-CF₃ compound (TPSA = 20.2 Ų but lower due to CF₃ hydrophobicity) .

Pharmaceutical Relevance

This compound derivatives are key intermediates in dual MAO-A/B inhibitors (e.g., FTEAA), where the CF₃ groups improve metabolic stability and blood-brain barrier penetration .

Material Science

Fluorinated polyimides derived from similar bis-CF₃ alcohols exhibit low dielectric constants (~2.5–3.0) and high glass transition temperatures (>300°C), critical for electronics and aerospace applications .

Biological Activity

Bis[4-(trifluoromethyl)phenyl]methanol (BTM) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it an intriguing candidate for drug development.

Chemical Structure and Properties

BTM consists of two 4-(trifluoromethyl)phenyl groups bonded to a methanol moiety. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of BTM is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl groups enhance the compound’s binding affinity to target proteins, potentially altering their activity. This mechanism is crucial in drug design, particularly for compounds targeting enzymes or receptors involved in disease pathways.

Biological Activity Overview

BTM has demonstrated a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown potent antimicrobial effects against various bacterial strains. For example, derivatives with fluorinated phenyl rings exhibited minimal inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and other pathogens .
  • Anticancer Potential : The trifluoromethyl group is often associated with improved pharmacokinetic properties in anticancer drugs. BTM's structural analogs have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Research indicates that similar bis(aryl)methanol compounds can modulate neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. Studies on related compounds have shown promising results in reducing the reinforcing effects of psychostimulants .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of BTM analogs against several bacterial strains. The results indicated that modifications to the phenyl rings significantly impacted their efficacy, with certain derivatives achieving MIC values below 1 µg/mL against resistant strains .
  • Neuropharmacological Assessment :
    • In preclinical models, compounds derived from BTM were assessed for their effects on dopamine transporters (DAT). Results showed that specific modifications enhanced binding affinity and metabolic stability, indicating potential for treating stimulant use disorders .

Data Tables

Biological Activity Description Reference
Antimicrobial ActivityMIC as low as 1 µg/mL against S. aureus
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuropharmacological EffectsModulates DAT, reducing stimulant effects

Q & A

Q. What are the standard synthetic routes for Bis[4-(trifluoromethyl)phenyl]methanol?

this compound is commonly synthesized via nucleophilic addition or cross-coupling reactions. A typical approach involves reacting 4-(trifluoromethyl)phenylmagnesium bromide (Grignard reagent) with a benzophenone derivative, followed by acidic workup and reduction of the intermediate ketone. Purification often employs column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol . Yield optimization may require inert atmosphere conditions and anhydrous solvents.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1H^{1}\text{H} NMR will show distinct signals for the hydroxyl proton (~1–5 ppm, broad) and aromatic protons (7.5–8.5 ppm, split due to CF3_3 groups). 19F^{19}\text{F} NMR will exhibit a singlet near -63 ppm for the trifluoromethyl groups .
  • FT-IR : A broad O-H stretch (~3200–3600 cm1^{-1}) and C-F stretches (~1100–1250 cm1^{-1}) are characteristic .
  • Mass Spectrometry : High-resolution MS will confirm the molecular ion peak (expected m/z: 326.06 for C15_{15}H10_{10}F6_6O) .

Q. What safety precautions are required for handling this compound?

While direct safety data for this compound are limited, analogous trifluoromethyl-substituted alcohols require:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatility.
  • Waste Disposal: Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How does the electron-withdrawing nature of CF3_33​ groups influence the reactivity of this compound?

The CF3_3 groups increase the acidity of the hydroxyl proton (pKa ~10–12 vs. ~15 for unsubstituted diphenylmethanol) due to inductive effects. This enhances its utility in deprotonation-driven reactions, such as forming alkoxide intermediates for nucleophilic substitutions. Computational studies (DFT) can map charge distribution and predict regioselectivity in catalytic systems .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction with SHELXL (via the SHELX suite) is ideal. Key steps:

  • Crystal Growth: Slow evaporation from dichloromethane/hexane.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply anisotropic displacement parameters for CF3_3 groups. The structure will reveal torsional angles between phenyl rings and hydrogen-bonding motifs involving the hydroxyl group .

Q. How can this compound act as a ligand in coordination chemistry?

The hydroxyl group can deprotonate to form a bridging alkoxide ligand, while the aryl rings provide steric bulk. For example:

  • In Pd catalysis: The alkoxide may stabilize Pd(II) intermediates in cross-coupling reactions.
  • In lanthanide complexes: The CF3_3 groups enhance solubility in fluorophilic solvents. Comparative studies with phosphine analogs (e.g., Bis[4-(trifluoromethyl)phenyl]phosphine) highlight differences in Lewis basicity and steric effects .

Q. What challenges arise in quantifying this compound via HPLC, and how are they mitigated?

  • Challenge 1 : Strong UV absorption by CF3_3 and aryl groups may saturate detectors.
    Solution: Use diluted samples or adjust detection wavelength (e.g., 254 nm).
  • Challenge 2 : Column retention variability due to hydrophobicity.
    Solution: Employ a C18 column with acetonitrile/water (70:30) mobile phase and 0.1% TFA as ion-pairing agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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